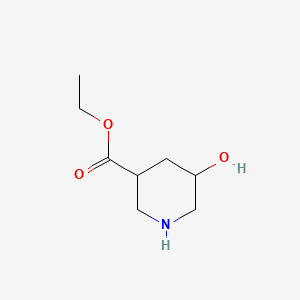

Ethyl 5-hydroxypiperidine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-hydroxypiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-hydroxypiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFBFQHDDSNPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profile: Ethyl 5-Hydroxypiperidine-3-Carboxylate HCl (CAS 1207194-49-7)

A Versatile Bifunctional Scaffold for Fragment-Based Drug Discovery and PROTAC Synthesis [1][2][3][4]

Executive Summary

CAS 1207194-49-7 , chemically identified as Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride , represents a high-value saturated heterocyclic scaffold utilized in modern medicinal chemistry.[1][2][3][5][6] Unlike flat aromatic intermediates, this molecule offers significant Fsp3 character (fraction of sp3-hybridized carbons), a physicochemical property directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.

This technical guide analyzes the utility of CAS 1207194-49-7 as a strategic building block. Its dual functionality—a secondary amine, a secondary alcohol, and an ester moiety—provides orthogonal handles for Diversity-Oriented Synthesis (DOS) . It is particularly relevant in the design of PROTAC (Proteolysis Targeting Chimera) linkers and the synthesis of kinase inhibitors where solubility modulation is critical.

Chemical Identity & Physicochemical Properties[2][3][5][6][7][8]

The hydrochloride salt form ensures stability and improved handling characteristics compared to the free base.

| Property | Specification |

| Chemical Name | Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride |

| CAS Number | 1207194-49-7 |

| Molecular Formula | C₈H₁₅NO₃[3][4][7][8] · HCl |

| Molecular Weight | 209.67 g/mol |

| Core Scaffold | Piperidine (3,5-disubstituted) |

| Functional Groups | Secondary Amine (N-H), Secondary Alcohol (-OH), Ethyl Ester (-COOEt) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane) |

| pKa (Calc.) | ~8.5 (Piperidine NH), ~14 (Hydroxyl) |

Stereochemical Considerations

The molecule contains two chiral centers at positions 3 and 5. Commercial supplies are often provided as a racemate or diastereomeric mixture unless specified as a pure enantiomer.

-

Cis-isomer : Hydroxyl and Ester groups on the same face.

-

Trans-isomer : Hydroxyl and Ester groups on opposite faces.

-

Scientist Note: When using this scaffold for structure-activity relationship (SAR) studies, always verify the diastereomeric ratio via NMR, as the spatial vector of the hydroxyl group can drastically alter ligand-protein binding affinity.

Strategic Applications in Drug Design

Increasing Fsp3 for Clinical Success

Modern drug discovery has shifted away from flat, aromatic-heavy molecules ("molecular obesity") toward three-dimensional scaffolds. CAS 1207194-49-7 allows chemists to introduce a saturated piperidine ring, increasing the Fsp3 score .

-

Mechanism : The puckered conformation of the piperidine ring disrupts planar stacking, improving aqueous solubility.

-

Application : Replacement of phenyl or pyridine rings in kinase inhibitors to improve pharmacokinetic (PK) profiles.

Orthogonal Functionalization (The "Three-Handle" Strategy)

This scaffold is unique because it offers three distinct points of attachment that can be chemically manipulated independently:

-

Secondary Amine (N1) : Highly nucleophilic; ideal for SɴAr reactions, reductive aminations, or amide couplings.

-

Ester (C3) : Can be hydrolyzed to the carboxylic acid for amide coupling or reduced to a primary alcohol.

-

Hydroxyl (C5) : Can be oxidized to a ketone, alkylated (ether formation), or used as a hydrogen bond donor/acceptor in the binding pocket.

PROTAC Linker Design

In PROTAC development, the linker's physicochemical properties are crucial. This scaffold is used to construct rigid, hydrophilic linkers that connect an E3 ligase ligand to a Target Protein ligand.

-

Advantage : The hydroxyl group can be used to tune the polarity of the linker, preventing the "greasy linker" problem that leads to poor oral bioavailability.

Mechanistic Workflow: Orthogonal Derivatization

The following diagram illustrates a standard workflow for utilizing CAS 1207194-49-7 to generate a library of bioactive compounds.

Figure 1: Divergent synthesis strategy using the orthogonal functional handles of Ethyl 5-hydroxypiperidine-3-carboxylate HCl.

Experimental Protocols

Protocol A: Handling and Solubility

Objective : Prepare a stable stock solution for biological assays or synthetic reactions.

-

Solvent Choice : The HCl salt is highly polar. Use DMSO (Dimethyl sulfoxide) or Water for stock solutions. Avoid DCM or Et₂O unless the free base is generated first.

-

Free Basing (Optional) : If the reaction requires a non-nucleophilic base or organic solvent solubility:

-

Dissolve 1.0 eq of CAS 1207194-49-7 in minimal water.

-

Add saturated NaHCO₃ (pH ~9).

-

Extract 3x with EtOAc or DCM/iPrOH (3:1).

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: General Amide Coupling (N-Functionalization)

Context : Attaching the piperidine nitrogen to an aryl carboxylic acid (e.g., creating a drug core).

-

Reagents : Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

-

Procedure :

-

Dissolve the carboxylic acid in DMF (0.1 M).

-

Add DIPEA and HATU; stir for 5 minutes to activate the acid.

-

Add CAS 1207194-49-7 (1.0 eq).[1][2][3][5] Note: The extra equivalent of DIPEA neutralizes the HCl salt.

-

Stir at RT for 2-4 hours.

-

Monitor : LC-MS should show the product mass. The hydroxyl group generally does not interfere under these mild conditions, avoiding the need for O-protection.

-

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[9] |

| STOT-SE | H335 | May cause respiratory irritation.[9] |

Precautions :

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Storage : Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent hydrolysis of the ester by atmospheric moisture.

References

-

PubChem Database . Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.[1][2][3][5][6][7] National Library of Medicine. Available at: [Link]

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl 5-hydroxypiperidine-3-carboxylate, HCl | CymitQuimica [cymitquimica.com]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]

"structure of Ethyl 5-hydroxypiperidine-3-carboxylate"

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 5-hydroxypiperidine-3-carboxylate

Executive Summary

Ethyl 5-hydroxypiperidine-3-carboxylate represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike flat aromatic systems, this saturated heterocycle offers three-dimensional complexity defined by two chiral centers at positions C3 and C5.[1] This structural depth allows for precise vectorization of functional groups, making it a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of next-generation beta-lactamase inhibitors and GPCR ligands.[1]

This guide provides a rigorous technical analysis of the molecule's stereochemical behavior, a validated synthetic workflow, and self-verifying analytical protocols for distinguishing its diastereomers.[1]

Structural Anatomy & Stereochemical Complexity

The pharmacological value of Ethyl 5-hydroxypiperidine-3-carboxylate lies in its stereoisomerism.[1] The molecule possesses two stereogenic centers, resulting in four distinct stereoisomers grouped into two diastereomeric pairs: cis and trans.[1]

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1]

-

Trans-Isomers: The (3R,5S) and (3S,5R) forms.[1] In the lowest energy conformer, both the C3-ester and C5-hydroxyl groups typically occupy equatorial positions to avoid 1,3-diaxial interactions.[1] This makes the trans-isomer thermodynamically more stable.[1]

-

Cis-Isomers: The (3R,5R) and (3S,5S) forms.[1] One substituent is forced into an axial position while the other remains equatorial.[1] This introduces higher potential energy due to 1,3-diaxial strain, making the cis-isomer kinetically favored in certain hydrogenation conditions but thermodynamically less stable.[1]

Visualizing the Isomer Landscape

Figure 1: Stereochemical hierarchy of the 3,5-disubstituted piperidine scaffold.

Synthetic Pathways & Process Chemistry

The most robust route to this scaffold is the catalytic hydrogenation of Ethyl 5-hydroxynicotinate .[1] This approach uses the aromatic pyridine ring as a flat template, introducing chirality during the reduction step.[1]

Critical Causality in Protocol Design

-

Catalyst Selection (Rh vs. Pt): Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2) are preferred.[1] Palladium is often too passive for the complete reduction of the pyridine ring under mild conditions.[1]

-

Acidic Media: The reaction is conducted in acidic ethanol (HCl or Acetic Acid).[1] Why? Protonation of the pyridine nitrogen prevents it from poisoning the metal catalyst surface, significantly accelerating the reaction rate.[1]

-

Diastereoselectivity: Hydrogenation typically occurs via syn-addition of hydrogen to the face of the pyridine ring.[1] This kinetically favors the cis-isomer .[1] However, high temperatures or basic workups can induce epimerization to the more stable trans-isomer via enolization adjacent to the ester.[1]

Step-by-Step Synthetic Protocol

-

Preparation: Dissolve Ethyl 5-hydroxynicotinate (1.0 eq) in Ethanol containing 1.1 eq of concentrated HCl.

-

Hydrogenation: Add 5 mol% Rh/Al2O3 or PtO2. Pressurize to 50 psi (3.5 bar) H2 in a Parr shaker.

-

Reaction: Agitate at room temperature for 12–24 hours. Monitor consumption of starting material by TLC (UV active pyridine vs. UV inactive piperidine).[1]

-

Workup: Filter through Celite to remove the catalyst.[1] Crucial: Evaporate solvent under vacuum without heating above 40°C to prevent epimerization if the cis isomer is desired.[1]

-

Isolation: The product is obtained as the hydrochloride salt.[1]

Synthesis Workflow Diagram

Figure 2: Catalytic hydrogenation pathway from nicotinic acid derivative.[1][2][3][4]

Analytical Characterization: A Self-Validating System

In stereoselective synthesis, confirming the identity of the isomer is paramount.[1] You cannot rely solely on Mass Spectrometry (MS) as all isomers have the same mass (

The Self-Validating Protocol: 1H-NMR Coupling Constants

The geometry of the ring can be deduced by measuring the vicinal coupling constants (

-

Principle: According to the Karplus equation, protons with a dihedral angle of ~180° (axial-axial) exhibit large coupling constants (

Hz).[1] Protons with a dihedral angle of ~60° (axial-equatorial or equatorial-equatorial) exhibit small constants (

Data Interpretation Table:

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |

| Conformation | Substituents are Equatorial; Protons are Axial.[1] | One Substituent Axial; One Proton Equatorial.[1] |

| H3 Signal | Multiplet, large splitting ( | Narrower multiplet ( |

| H5 Signal | Multiplet, large splitting ( | Narrower multiplet ( |

| Stability | High (Thermodynamic) | Lower (Kinetic) |

Validation Step: If your NMR spectrum shows broad multiplets with large coupling constants (>10Hz) for the methine protons at C3 and C5, you have successfully isolated the trans-isomer .[1]

Pharmaceutical Applications

The ethyl 5-hydroxypiperidine-3-carboxylate scaffold is a cornerstone of Fragment-Based Drug Discovery (FBDD) .[1] Unlike flat heteroaromatics, this scaffold covers a broader "3D fragment space," allowing for more specific interactions with protein binding pockets.[1]

-

GPCR Ligands: The piperidine nitrogen and the C3/C5 substituents provide a specific pharmacophore triangle that mimics the spatial arrangement of peptide residues, making it valuable for targeting G-Protein Coupled Receptors (e.g., Orexin receptors).[1]

-

Beta-Lactamase Inhibitors: Analogs of this structure (diazabicyclooctanes) are used to inhibit bacterial beta-lactamases (e.g., Avibactam mechanisms), restoring the efficacy of antibiotics.[1]

-

Kinase Inhibition: The hydroxyl group at C5 offers a vector for solubilizing groups or H-bond donors necessary to bind in the ATP-binding pocket of kinases.[1]

References

-

PubChem. 5-Hydroxypiperidine-3-carboxylic acid | C6H11NO3.[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space. RSC Publishing.[1] Available at: [Link]

-

ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. American Chemical Society.[1] Available at: [Link][1]

-

Google Patents. Method for producing 5-hydroxypiperidine-2-carboxylic acid (and related 3-carboxylic isomers). US Patent US9790181B2.[1] Available at:

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link][1]

Sources

"Ethyl 5-hydroxypiperidine-3-carboxylate solubility"

Executive Summary

Ethyl 5-hydroxypiperidine-3-carboxylate (CAS: 1207194-49-7 for HCl salt) is a critical chiral building block in the synthesis of next-generation pharmaceuticals, particularly beta-lactamase inhibitors and kinase antagonists. Its structural complexity—featuring a secondary amine, a secondary alcohol, and an ester moiety—creates a unique "amphiphilic" solubility profile that challenges standard purification workflows.

This guide provides a technical deep-dive into the solubility landscape of this intermediate. Unlike simple lipophilic drugs, this compound’s behavior is dictated by a pH-dependent solubility switch , which researchers must master to optimize extraction yields and crystallization purity.

Physicochemical Core Profile

To predict solubility behavior, we must first establish the fundamental physicochemical constants. The compound exists primarily in two forms: the stable Hydrochloride Salt (HCl) and the reactive Free Base .

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₈H₁₅NO₃ (Free Base) | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | 173.21 g/mol (Base) / 209.67 g/mol (HCl) | Low MW suggests good potential for high molar solubility. |

| pKa (Piperidine N) | ~10.5 (Predicted) | Critical: Highly basic. Protonated at physiological pH. |

| LogP (Octanol/Water) | -0.6 to 0.2 (Predicted) | Hydrophilic. Prefers aqueous phases unless pH is manipulated. |

| H-Bond Donors | 2 (NH, OH) | Strong interaction with protic solvents (Water, MeOH). |

| H-Bond Acceptors | 4 (N, OH, Ester O, Carbonyl O) | High affinity for polar solvents. |

Expert Insight: The presence of the 5-hydroxyl group significantly lowers the LogP compared to the non-hydroxylated analog. This means the free base is more water-soluble than typical piperidines, making extraction into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) challenging without precise pH control (pH > 12).

The Solubility Landscape

Aqueous Solubility & The pH Switch

The solubility of Ethyl 5-hydroxypiperidine-3-carboxylate is governed by the protonation state of the piperidine nitrogen.

-

pH < 9 (Acidic/Neutral): The nitrogen is protonated (

). The compound exists as a cation.-

Solubility:High (>100 mg/mL) in water.

-

Behavior: Soluble in water; insoluble in non-polar organics (Hexane, Toluene).

-

-

pH > 11 (Basic): The nitrogen is deprotonated (

). The compound exists as a neutral free base.

Organic Solvent Compatibility

Table 2: Solvent Compatibility Matrix (Free Base)

| Solvent Class | Representative Solvent | Solubility Rating | Application |

| Protic Polar | Methanol, Ethanol | Excellent | Recrystallization, Reaction Solvent |

| Aprotic Polar | DMSO, DMF | Excellent | Stock solutions for bioassays |

| Mod. Polar | Ethyl Acetate (EtOAc), DCM | Good | Extraction (Workup) |

| Non-Polar | Hexane, Heptane | Poor | Anti-solvent for precipitation |

| Ethereal | THF, MTBE | Moderate | Reaction Co-solvent |

Mechanism Visualization: The pH-Solubility Switch

The following diagram illustrates the chemical species transition that dictates solubility. This logic is the foundation of the extraction protocol.

Figure 1: The pH-dependent solubility switch. Protonation locks the compound in the aqueous phase, while deprotonation allows transfer to organic solvents.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For precise quantification in formulation buffers.

-

Preparation: Weigh ~50 mg of the compound (HCl salt or Free Base) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, Ethanol).

-

Equilibration:

-

Seal vial and place in a thermomixer or shaker bath at 25°C.

-

Shake at 500-700 RPM for 24 hours . This ensures thermodynamic equilibrium (saturation) is reached, rather than just kinetic solubility.

-

-

Separation:

-

Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF syringe filter.

-

Note: Ensure the filter membrane is compatible with the solvent.

-

-

Quantification:

-

Dilute the supernatant 1:100 with Mobile Phase.

-

Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

-

Protocol B: Purification via pH-Switch Extraction

Standard workup procedure for isolating the free base from a crude reaction mixture.

-

Acidic Wash (Impurity Removal):

-

Basification (The Switch):

-

Cool the aqueous phase to 0-5°C (ice bath) to minimize ester hydrolysis.

-

Slowly adjust pH to 12.0 using saturated

or 2M NaOH . -

Monitoring: Use a calibrated pH meter. Do not overshoot pH > 13.

-

-

Extraction (Product Recovery):

-

Immediately extract the aqueous phase with DCM or EtOAc (x3).

-

Note: DCM is often preferred for hydroxylated piperidines due to better solvation of the polar -OH group compared to EtOAc.

-

-

Drying & Concentration:

Workflow Visualization: Purification Logic

Figure 2: Purification workflow utilizing the amphoteric nature of the piperidine derivative.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122706673, (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate. Retrieved from [Link]

- Google Patents (2016).CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl 5-hydroxypiperidine-3-carboxylate, HCl | CymitQuimica [cymitquimica.com]

- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Diverse Biological Landscape of Hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Mechanisms, Applications, and Experimental Methodologies

The hydroxypiperidine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The strategic placement of a hydroxyl group on the piperidine ring imparts unique physicochemical properties, influencing solubility, hydrogen bonding capacity, and target engagement. This technical guide provides a comprehensive overview of the multifaceted biological activities of hydroxypiperidine derivatives, delving into their mechanisms of action, therapeutic potential, and the experimental protocols essential for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

The Hydroxypiperidine Core: A Gateway to Diverse Bioactivities

The hydroxypiperidine framework is a versatile building block in the synthesis of pharmacologically active agents.[1] Its inherent structural features allow for facile modification and the introduction of various substituents, leading to a broad spectrum of biological activities. These derivatives have been extensively investigated for their potential in treating a range of diseases, including cancer, viral infections, diabetes, and neurological disorders.[2][3][4]

Anticancer Activity: Targeting Key Signaling Pathways

Hydroxypiperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5]

Modulation of the PI3K/Akt Signaling Pathway

A significant number of hydroxypiperidine-containing compounds exert their anticancer effects by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6][7] Overactivation of this pathway is a common feature in many cancers. Certain hydroxypiperidine derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[2][6] For instance, some derivatives have demonstrated the ability to decrease the phosphorylation of Akt, a central kinase in the pathway, thereby attenuating downstream signaling.[7]

dot graph PI3K_Akt_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Simplified schematic of the PI3K/Akt signaling pathway and points of inhibition by hydroxypiperidine derivatives.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer drugs eliminate malignant cells. Hydroxypiperidine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[5] Mechanistic studies have revealed that some of these compounds can modulate the expression of B-cell lymphoma 2 (Bcl-2) family proteins, which are critical regulators of apoptosis.[5] Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), while upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax).[5] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and the execution of the apoptotic cascade.

dot graph Apoptosis_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Intrinsic apoptosis pathway modulated by hydroxypiperidine derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer potency of hydroxypiperidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenanthridine Derivative (8a) | MCF-7 (Breast) | 0.28 ± 0.08 | [1] |

| Phenanthridine Derivative (8m) | HepG2 (Liver) | 0.39 ± 0.08 | [1] |

| Hydroxypiperidine-thiosemicarbazone (5f) | A549 (Lung) | 0.58 | [3] |

| Quinoline-Chalcone Derivative (5) | K562 (Leukemia) | nanomolar range | [8] |

| Xanthene-dihydropyrimidinone Hybrid (SJ028) | T-47D (Breast) | 3.44 ± 1.42 | [9] |

Antiviral Activity: A Promising Frontier

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with diverse mechanisms of action. Hydroxypiperidine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza and coronaviruses.[10][11][12]

Inhibition of Viral Entry and Replication

One of the key antiviral mechanisms of hydroxypiperidine derivatives is the inhibition of viral entry into host cells and subsequent replication.[12] For influenza virus, some derivatives have been identified as neuraminidase inhibitors.[10] Neuraminidase is a crucial viral enzyme that facilitates the release of newly formed virus particles from infected cells. By inhibiting this enzyme, these compounds can effectively halt the spread of the virus.

dot graph Neuraminidase_Inhibition { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Mechanism of action of hydroxypiperidine derivatives as neuraminidase inhibitors.

Quantitative Analysis of Antiviral Efficacy

The antiviral efficacy of these compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of the viral cytopathic effect.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference |

| 1-Heteroaryl-2-alkoxyphenyl analog | SARS-CoV-2 | VeroE6 | 4.7 | [12] |

| Aromatic ether derivative (15) | Influenza A (H1N1) | - | 25.13 - 27.73 | [10] |

Glycosidase Inhibition: A Therapeutic Target for Diabetes

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.[13] Several hydroxypiperidine derivatives have been identified as potent α-glucosidase inhibitors, with IC50 values in the micromolar and even nanomolar range.[14][15][16] The structural similarity of the hydroxypiperidine ring to the pyranose ring of carbohydrates allows these compounds to act as competitive inhibitors of α-glucosidase.

| Compound Class | α-Glucosidase IC50 (µM) | Reference |

| Biscoumarin derivative (18) | 0.62 | [14] |

| Biscoumarin derivative (19) | 1.21 | [14] |

| 4-hydroxyquinolinone-hydrazone (6l) | 93.5 ± 0.6 | [13] |

| Piperine | 0.9 µg/mL | [15] |

| RVPSLM (peptide) | 23.07 | [16] |

| TPSPR (peptide) | 40.02 | [16] |

Neurological Applications: From Neuroprotection to Addiction Treatment

The hydroxypiperidine scaffold is also a key feature in compounds targeting the central nervous system.

Alzheimer's Disease

In the context of Alzheimer's disease, hydroxypiperidine derivatives are being explored as multi-target-directed ligands.[4] Some of these compounds are designed to act as iron chelators, which can help to reduce the oxidative stress associated with the accumulation of metal ions in the brain of Alzheimer's patients. While no hydroxypiperidine derivatives are currently in clinical trials for Alzheimer's, the related piperidine-containing drugs, such as donepezil, highlight the potential of this scaffold in developing new therapies.[4]

Dopamine Transporter Inhibition

Certain hydroxypiperidine derivatives have been synthesized as high-affinity ligands for the dopamine transporter, showing potential for the treatment of cocaine addiction.[17]

Experimental Protocols for Biological Evaluation

The successful development of hydroxypiperidine derivatives as therapeutic agents relies on robust and reproducible experimental protocols for assessing their biological activity.

Synthesis of Hydroxypiperidine Derivatives

A general and efficient method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction of a suitable arylmagnesium bromide with a protected 4-piperidone, followed by deprotection.[18]

Step-by-Step Synthesis of 4-benzyl-4-hydroxy-piperidine:

-

Prepare a Grignard reagent from magnesium and benzyl bromide in diethyl ether.[18]

-

Add a solution of 1-benzyl-4-piperidone in diethyl ether to the Grignard reagent and reflux the mixture.[18]

-

Decompose the reaction mixture with a saturated aqueous solution of ammonium chloride.[18]

-

Separate, dry, and evaporate the ethereal solution to obtain a crude oil.[18]

-

Hydrogenate the resulting oil in a mixture of ethanol and acetic acid over a palladium on carbon catalyst to remove the N-benzyl group.[18]

-

Filter the reaction mixture, evaporate the filtrate, and treat the residue with ammonium hydroxide.

-

Extract the product with methylene chloride to yield 4-benzyl-4-hydroxy-piperidine.[18]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Detailed MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the hydroxypiperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[13]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[13]

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

dot graph MTT_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 4: Workflow for the MTT cytotoxicity assay.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[8]

Detailed Plaque Reduction Assay Protocol:

-

Cell Seeding: Seed host cells in 24-well plates to achieve a confluent monolayer.

-

Compound Treatment: Add serial dilutions of the hydroxypiperidine derivative to the cells and incubate for 2 hours.

-

Viral Infection: Remove the compound-containing medium and infect the cells with a known amount of virus (e.g., 50 TCID50/mL).

-

Overlay: After a 2-hour incubation, remove the virus inoculum and add an overlay medium containing, for example, carboxymethyl cellulose to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 72 hours to allow for plaque formation.

-

Staining: Fix and stain the cells with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration.[8]

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of anticancer activity, cell cycle analysis can be performed using flow cytometry to determine if a compound induces cell cycle arrest at a specific phase.[5][19]

Detailed Cell Cycle Analysis Protocol:

-

Cell Treatment: Treat cancer cells with the hydroxypiperidine derivative for a defined period.

-

Cell Harvesting: Harvest the cells and wash them with PBS.[19]

-

Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[19]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.[19]

-

Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.[19]

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Hydroxypiperidine derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and antiviral to antidiabetic and neurological applications, underscore their therapeutic potential. The ability to readily modify the hydroxypiperidine core allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation hydroxypiperidine derivatives with enhanced target specificity and reduced off-target effects. The exploration of novel biological targets for these compounds could open up new therapeutic avenues. Furthermore, the investigation of combination therapies, where hydroxypiperidine derivatives are used in conjunction with existing drugs, may lead to synergistic effects and improved clinical outcomes. While some piperidine-containing drugs are in clinical use, the translation of novel hydroxypiperidine derivatives from preclinical studies to clinical trials remains a critical goal. Continued interdisciplinary efforts in medicinal chemistry, pharmacology, and clinical research will be essential to fully realize the therapeutic potential of this remarkable class of compounds.

References

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). PMC. [Link]

-

Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. (n.d.). PubMed Central. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (n.d.). PubMed. [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

-

Designing Potent α-Glucosidase Inhibitors: A Synthesis and QSAR Modeling Approach for Biscoumarin Derivatives. (n.d.). PMC. [Link]

-

Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. (n.d.). PMC. [Link]

-

Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. (2025). PMC. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

-

IC50 of five phytochemical compounds for α-glucosidase inhibition. (n.d.). ResearchGate. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. [Link]

-

High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. (n.d.). PubMed. [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). PubMed. [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). MDPI. [Link]

-

Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. (2025). PubMed. [Link]

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (n.d.). PMC. [Link]

-

Quantitative structure activity relationship study on EC50 of anti-HIV drugs. (2025). ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (n.d.). MDPI. [Link]

-

Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

-

2.10. Antiviral Plaque Reduction Assay. (n.d.). Bio-protocol. [Link]

-

Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PMC. [Link]

-

Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (n.d.). MDPI. [Link]

-

Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.). ResearchGate. [Link]

-

trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.). LOCKSS. [Link]

-

Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022). YouTube. [Link]

-

QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-benzyl-4-hydroxy-piperidine. (n.d.). PrepChem.com. [Link]

-

4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells. (n.d.). NIH. [Link]

-

Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. (n.d.). PMC. [Link]

-

Hybrid Dihydropyrimidinones Targeting AKT Signaling: Antitumor Activity in Hormone-Dependent 2D and 3D Cancer Models. (n.d.). MDPI. [Link]

-

Antiviral Pipeline. (2025). Intrepid Alliance. [Link]

-

In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2022-23 season: Comparison with the 2010-11 to 2019-20 seasons. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 5. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines | MDPI [mdpi.com]

- 12. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designing Potent α-Glucosidase Inhibitors: A Synthesis and QSAR Modeling Approach for Biscoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. mdpi.com [mdpi.com]

The Piperidine Scaffold in Medicinal Chemistry: Pharmacological Profiling & Synthetic Utility

Executive Summary: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the piperidine ring occupies a "privileged" status. It appears in over 12,000 biologically active compounds and constitutes the core of blockbuster drugs ranging from analgesics (Fentanyl) to cognitive enhancers (Donepezil).

For the drug developer, the piperidine ring is not merely a linker; it is a pharmacophore vector . Its chair conformation provides a defined spatial arrangement that allows substituents at the

This technical guide dissects the pharmacological profile of substituted piperidines, focusing on Structure-Activity Relationships (SAR), mechanistic binding modes, and validated experimental protocols for profiling these moieties.

Structural Classes & Pharmacological Profiles[1][2][3][4][5][6]

The 4-Anilidopiperidine Motif (Mu-Opioid Agonists)

The 4-anilidopiperidine class, typified by Fentanyl , represents the gold standard for high-potency opioid agonism. The pharmacological profile is driven by the molecule's ability to penetrate the CNS (high lipophilicity) and induce a conformational change in the Mu-Opioid Receptor (MOR).

-

Key Interaction: The protonated tertiary amine of the piperidine ring forms a critical salt bridge with Asp147 (D3.32) in the MOR transmembrane domain.

-

The "T" Shape: The

-phenethyl group and the 4-anilido chain orient the molecule in a "T" shape, allowing it to span the receptor's hydrophobic crevice.

Table 1: SAR of Fentanyl Analogs (4-Anilidopiperidines)

| Region | Substitution | Pharmacological Impact | Mechanistic Rationale |

| N1 (Piperidine Nitrogen) | Phenethyl (Original) | Optimal Potency (100x Morphine) | |

| Methyl | Reduced Potency | Loss of hydrophobic interaction in the accessory pocket. | |

| C3 (Piperidine Ring) | Methyl (cis/trans) | Increased Potency (e.g., Ohmefentanyl) | Rigidifies the chair conformation; restricts rotatable bonds. |

| C4 (Anilido Nitrogen) | Propionyl | Optimal | Fits the steric constraints of the binding pocket. |

| Benzoyl | Loss of Activity | Steric clash with receptor walls. |

Visualization: Fentanyl SAR & Binding Logic

Figure 1: Mechanistic dissection of Fentanyl binding.[1] The piperidine nitrogen acts as the ionic anchor, while the N1 and C4 substituents probe hydrophobic regions.

The N-Benzylpiperidine Motif (AChE Inhibitors)

Donepezil (Aricept) utilizes the piperidine scaffold to inhibit Acetylcholinesterase (AChE). Unlike the opioids, the piperidine here acts as a "molecular ruler," spanning the deep gorge of the enzyme.

-

Mechanism (Dual Binding): Donepezil binds to both the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance.

-

The Piperidine Role: The piperidine ring binds in the CAS, interacting with Trp84 and Phe330 via cation-

interactions. The benzyl linker extends up the gorge to the PAS.

Synthetic Access: Constructing the Scaffold

To access these pharmacological profiles, researchers must employ robust synthetic strategies.

Traditional: Reductive Amination

The most common route for

-

Protocol: React 4-piperidone with a primary amine (e.g., aniline)

Imine formation -

Limitation: Difficult to introduce chirality at C2 or C3.

Modern: C-H Functionalization

To create novel IP, researchers are now functionalizing the C-H bonds of the piperidine ring directly.

-

C2-Functionalization: Electronically activated (alpha to Nitrogen) but sterically hindered. Can be achieved via lithiation-trapping or photoredox catalysis.

-

C4-Functionalization: Accessible via transition-metal catalysis (e.g., Iridium or Rhodium) if the C2 position is blocked or if specific directing groups are used.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for profiling piperidine derivatives.

Protocol 1: Radioligand Binding Assay (GPCR Affinity)

Objective: Determine the affinity (

Materials:

-

Membrane Prep: CHO cells stably expressing hMOR.

-

Radioligand: [3H]-DAMGO (Agonist) or [3H]-Naloxone (Antagonist).

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

-

Preparation: Thaw membrane prep and resuspend in assay buffer.

-

Incubation: In a 96-well plate, add:

-

50

L Test Compound (Piperidine analog, 7 concentrations). -

50

L Radioligand ( -

100

L Membrane suspension (10-20

-

-

Equilibrium: Incubate at 25°C for 60 minutes . (Note: Lipophilic piperidines may require longer to reach equilibrium).

-

Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Wash: 3x washes with ice-cold Tris buffer.

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Protocol 2: Microsomal Metabolic Stability

Objective: Piperidines are prone to oxidative

Workflow:

-

Reaction Mix: Incubate 1

M test compound with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent mass and appearance of

-dealkylated metabolite (M-R).

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the Radioligand Binding Assay, the standard for determining affinity constants.

References

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

-

Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry. Link

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

-

Maguire, R. J., et al. (2012). GPCR binding assays: a primer for the medicinal chemist. Progress in Medicinal Chemistry. Link

-

Rehse, K. (2002). Structure-activity relationships of opioid analgesics. Current Medicinal Chemistry. Link

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential structural motifs in the realm of medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural products, alkaloids, and clinically approved pharmaceuticals has earned it the designation of a "privileged scaffold."[3] This guide, intended for professionals in drug discovery and development, delves into the multifaceted role of piperidines, exploring their fundamental physicochemical and conformational properties, diverse synthetic routes, and extensive applications in targeting a wide array of diseases. We will dissect the causality behind the selection of this scaffold and provide practical, field-proven insights into its application, supported by detailed protocols and quantitative data.

The versatility of the piperidine ring stems from its unique combination of properties. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical for pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[3] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows it to adapt to the steric demands of binding pockets within enzymes and receptors.[3] These attributes collectively contribute to the "druggability" of piperidine-containing compounds, often leading to enhanced metabolic stability and improved pharmacokinetic properties with reduced toxicity.[3]

This guide will navigate through the core principles that make the piperidine scaffold a cornerstone of drug design, offering a comprehensive resource for harnessing its full potential in the development of next-generation therapeutics.

The Foundation: Physicochemical and Conformational Landscape of Piperidines

A thorough understanding of the inherent properties of the piperidine ring is paramount for its successful application in drug design. These properties dictate how a molecule will behave in a biological system and how it can be chemically modified.

Physicochemical Properties: Tuning for Success

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The piperidine moiety offers several levers for fine-tuning these properties.

| Property | Typical Value/Characteristic | Significance in Drug Design |

| pKa | ~11.22 for the protonated form[4][5] | The basicity of the piperidine nitrogen allows for salt formation, which can significantly enhance aqueous solubility and improve dissolution rates.[5] At physiological pH (7.4), the nitrogen is predominantly protonated, enabling ionic interactions with biological targets. |

| Lipophilicity (logP) | log Kow = 0.84 for piperidine[6] | The piperidine ring itself has a moderate lipophilicity. However, the overall logP of a piperidine-containing molecule can be readily modulated by the introduction of various substituents, allowing for a balance between aqueous solubility and membrane permeability. |

| Solubility | Piperidine is miscible with water.[6] | The solubility of piperidine derivatives is highly dependent on the nature of their substituents.[5] While the nitrogen atom can act as a hydrogen bond acceptor, extensive nonpolar substitution can lead to poor aqueous solubility. Techniques such as pH adjustment, co-solvents, salt formation, and complexation with cyclodextrins are employed to enhance solubility.[5] |

| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted (N-H), as a hydrogen bond donor. | These interactions are crucial for binding to biological targets and for influencing solubility and other physical properties. |

Conformational Analysis: The Chair and Its Implications

The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[7][8] This conformational preference is a key factor in the design of piperidine-based drugs, as it dictates the three-dimensional arrangement of substituents and their presentation to the target binding site.

The chair conformation exists as two rapidly interconverting isomers. Substituents on the ring can occupy either an axial or equatorial position. The relative stability of these two positions is influenced by steric interactions. Generally, larger substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. For instance, the equatorial conformer of 1,2-dimethylpiperidine is favored by 1.8 kcal/mol over the axial conformer.[9]

The introduction of substituents on the nitrogen atom or adjacent carbons can significantly influence the conformational equilibrium.[9] This conformational locking or biasing is a powerful tool in medicinal chemistry to design molecules with a specific, rigid conformation that is pre-organized for optimal binding to a biological target, thereby enhancing potency and selectivity.

Caption: Chair conformations of a substituted piperidine.

The Art of Creation: Synthesis of Piperidine Derivatives

The synthetic accessibility of the piperidine scaffold is a major reason for its widespread use in medicinal chemistry. A variety of robust and versatile methods have been developed for the construction and functionalization of the piperidine ring.

Key Synthetic Strategies

1. Hydrogenation of Pyridine Derivatives

One of the most common and straightforward methods for the synthesis of piperidines is the hydrogenation of readily available pyridine precursors.[2] This approach allows for the retention of substituents already present on the aromatic ring.

-

Mechanism: The reaction involves the catalytic reduction of the pyridine ring using hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel.

-

Advantages: High yields, scalability, and the ability to introduce stereocenters depending on the catalyst and substrate.[2]

-

Causality of Experimental Choices: The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity and avoiding over-reduction or side reactions. For instance, heterogeneous catalysts are often favored for their ease of separation and recyclability.[2]

2. Intramolecular Cyclization

Intramolecular cyclization reactions involve the formation of the piperidine ring from a linear precursor containing a nitrogen nucleophile and an electrophilic center.[2]

-

Mechanism: A nitrogen-containing substrate undergoes an intramolecular reaction to form a new carbon-nitrogen or carbon-carbon bond, resulting in the piperidine ring.[2]

-

Types of Reactions:

-

Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.

-

Aza-Michael Addition: Intramolecular addition of an amine to an α,β-unsaturated carbonyl compound.[2]

-

Ring-Closing Metathesis (RCM): Formation of a carbon-carbon double bond within the ring, followed by reduction.

-

-

Advantages: High degree of control over stereochemistry, enabling the synthesis of chiral piperidines.

3. Intermolecular Cyclization (Annulation)

These methods involve the construction of the piperidine ring from two or more separate components.

-

Mechanism: A convergent approach where different fragments are brought together in a single or multi-step process to form the heterocyclic ring.

-

Examples:

-

[4+2] Cycloadditions (Diels-Alder reactions): Reaction of a diene with a dienophile.

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials to form a complex product, offering high efficiency and atom economy.[10]

-

Caption: Major synthetic strategies for piperidine derivatives.

Experimental Protocol: Synthesis of Donepezil

Donepezil is a prominent acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease and features a piperidine moiety.[4] The following is a generalized, multi-step synthetic protocol based on literature procedures.[11][12]

Step 1: Synthesis of 1-benzyl-4-piperidinecarboxaldehyde

-

To a solution of 4-piperidinecarboxaldehyde in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the crude product, which can be purified by chromatography.

Step 2: Aldol Condensation

-

In a reaction vessel, combine 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde in a suitable solvent like ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting α,β-unsaturated ketone intermediate can be isolated by filtration or extraction.

Step 3: Reduction

-

Dissolve the intermediate from Step 2 in a suitable solvent (e.g., ethanol or a mixture of solvents).

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reduction of the double bond is complete.

-

Filter the catalyst and concentrate the filtrate to obtain Donepezil.

Step 4: Salt Formation (Optional but common)

-

Dissolve the free base of Donepezil in a suitable solvent like ethanol or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., HCl in ethanol) to precipitate Donepezil hydrochloride.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final product.

Applications in Medicinal Chemistry: A Privileged Scaffold in Action

The piperidine ring is a constituent of numerous classes of pharmaceuticals, highlighting its broad therapeutic applicability.[2][4]

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for treating CNS disorders.[9]

Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[13][14] Several piperidine-containing AChE inhibitors have been developed, with Donepezil being a leading example.[4] The piperidine moiety in these inhibitors often interacts with the catalytic or peripheral anionic site of the enzyme.[12]

Caption: Mechanism of action of Donepezil.

Pain Management (Opioid Analgesics)

The phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics.[1] Fentanyl and its analogs are synthetic opioids that act as agonists at the μ-opioid receptor.[1] The piperidine ring in these molecules is crucial for their interaction with the receptor, leading to potent analgesic effects.

Caption: Simplified opioid receptor signaling pathway.

Oncology

Piperidine derivatives have emerged as important scaffolds in the development of anticancer agents, targeting various aspects of cancer cell proliferation and survival. They are found in kinase inhibitors, agents that induce apoptosis, and compounds that interfere with cell cycle progression. For example, some piperidine-containing molecules have shown activity as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in certain types of cancer.[6]

Infectious Diseases

The piperidine scaffold has also been exploited in the design of antimicrobial and antifungal agents.[3] For instance, certain piperidine derivatives have demonstrated in vitro activity against microbial strains like Escherichia coli, Staphylococcus aureus, and Candida albicans.[3]

Structure-Activity Relationship (SAR) of Piperidine-Based Opioid Analgesics

The following table illustrates the impact of structural modifications on the analgesic activity of a series of 4-substituted piperidine analogs.

| Compound | N-Substituent | 4-Substituent | Analgesic Potency (Relative to Morphine) |

| 1 | -CH₃ | -H | Weak |

| 2 | -CH₃ | -Phenyl | Potent |

| 3 | -CH₂CH₂Ph | -Phenyl | Very Potent |

| 4 | -CH₃ | -COOEt | Moderate |

This table is a representative example based on general SAR principles for opioid analgesics and does not represent specific experimental data from the search results.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

To evaluate the efficacy of newly synthesized piperidine-based compounds as potential treatments for Alzheimer's disease, a robust and reliable acetylcholinesterase (AChE) inhibition assay is essential. The following is a detailed protocol based on the Ellman method.[15]

Objective: To determine the in vitro inhibitory activity of test compounds against AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Dilute the AChE enzyme to the desired working concentration in the buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations (or positive control/vehicle control)

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Experimental workflow for AChE inhibition assay.

Conclusion: The Future of Piperidine-Based Drug Discovery

The piperidine scaffold has unequivocally demonstrated its value as a privileged and versatile core in medicinal chemistry. Its favorable physicochemical properties, predictable conformational behavior, and synthetic tractability have solidified its position in a multitude of approved drugs and clinical candidates. From alleviating the symptoms of neurodegenerative diseases to combating pain and cancer, the impact of piperidine-containing molecules on human health is profound.

The continued exploration of novel synthetic methodologies, including asymmetric synthesis and multicomponent reactions, will undoubtedly expand the accessible chemical space of piperidine derivatives. This will enable the design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of complex biological systems deepens, the ability to strategically functionalize the piperidine ring will be instrumental in developing precisely targeted therapies. The enduring legacy and future potential of the piperidine scaffold ensure that it will remain a central focus of innovation in drug discovery for years to come.

References

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. [Link]

-

ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

-

Pharmaffiliates. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubChem. Piperidine. [Link]

- Google Patents.

-

PubMed Central. Opioid receptors signaling network. [Link]

-

PubMed Central. Role of Cholinergic Signaling in Alzheimer's Disease. [Link]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

Wikipedia. Mu-opioid receptor. [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]

-

UNICAMP. CHAPTER 3 - Conformations of Alkanes and Cycloalkanes. [Link]

-

Global Research Online. Analgesic activity of alkyl piperidine derivatives. [Link]

-

PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

-

Cleveland Clinic. Acetylcholine (ACh): What It Is, Function & Deficiency. [Link]

-

PubMed. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]

-

StatPearls. Physiology, Opioid Receptor. [Link]

-

ACS Publications. Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. [Link]

-

ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]

-

Wikipedia. Piperidine. [Link]

-

Frontiers. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. [Link]

-

Bio-protocol. Acetylcholinesterase (AChE) activity assay. [Link]

-

PubMed Central. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. [Link]

-

Technology Networks. Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Link]

-

QIAGEN. Opioid Signaling Pathway. [Link]

-

Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

-

PubMed. Role of the nicotinic acetylcholine receptor in Alzheimer's Disease pathology and treatment. [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Neuroscience News. Nicotinic Acetylcholine Receptors in the Pathology of Alzheimer's Disease. [Link]

- Google Patents. A New Process for the Synthesis of Donepezil.

-

MDPI. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 13. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. assaygenie.com [assaygenie.com]

Application Note: Strategic Utilization of Ethyl 5-hydroxypiperidine-3-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 5-hydroxypiperidine-3-carboxylate is a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its trifunctional nature: a secondary amine (N1), a secondary alcohol (C5), and an ester (C3). This configuration allows for the independent elaboration of three distinct exit vectors, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics.

This guide provides a technical roadmap for handling, synthesizing, and diversifying this building block. It specifically addresses the critical challenge of stereochemical management—controlling and validating the cis/trans diastereomers generated during the reduction of the aromatic precursor.

Structural Analysis & Stereochemical Intelligence

Before initiating synthesis, researchers must recognize that "Ethyl 5-hydroxypiperidine-3-carboxylate" refers to a structure possessing two chiral centers (C3 and C5). This results in four possible stereoisomers:

-

(3R, 5S) & (3S, 5R): The cis-diastereomeric pair.

-

(3R, 5R) & (3S, 5S): The trans-diastereomeric pair.

Key Insight: Commercial sources often supply this material as a diastereomeric mixture or a racemate. For high-affinity ligand design, separating these isomers is non-negotiable.

Stereochemical Validation (Self-Validating Protocol)

To determine the relative stereochemistry (cis vs. trans) of your starting material or synthesized product, use 1H NMR coupling constants.

-

Protocol: Dissolve the N-Boc protected derivative in DMSO-d6 or CDCl3.

-

Diagnostic Signal: Examine the multiplet signals for H3 and H5.

-

Cis-Isomer: Typically adopts a chair conformation where substituents prefer the equatorial position. If H3 and H5 are axial, large vicinal coupling constants (

) are observed with adjacent axial protons. -

Trans-Isomer: One substituent is forced axial. The coupling patterns will lack the consistent large

values seen in the all-equatorial cis isomer.

-

Core Protocol A: Synthesis & Stereocontrol

While the compound can be purchased, in-house synthesis via the hydrogenation of Ethyl 5-hydroxynicotinate allows for greater stereocontrol and cost efficiency.

Workflow Diagram: Reduction & Protection

The following diagram illustrates the pathway from the pyridine precursor to the isolated N-Boc isomers.

Figure 1: Synthetic workflow for the generation and isolation of stereochemically defined piperidine scaffolds.

Step-by-Step Methodology

Reagents:

-

Ethyl 5-hydroxynicotinate (1.0 equiv)[1]

-

Rhodium on Carbon (5% Rh/C, 10 wt% loading) or PtO2

-

Acetic Acid (Glacial)

-

Di-tert-butyl dicarbonate (Boc2O)

Procedure:

-

Hydrogenation: In a high-pressure reactor, dissolve Ethyl 5-hydroxynicotinate in glacial acetic acid (0.5 M concentration). Add Rh/C catalyst (10 wt% relative to substrate).

-

Expert Note: Rhodium favors the formation of the cis isomer (syn-hydrogenation) more effectively than Palladium.

-

-

Reaction: Pressurize to 50-60 psi H2 and stir at RT for 12-24 hours. Monitor by LC-MS (Target Mass: M+1 = 174.2).

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

-

Boc-Protection (One-pot): Concentrate the acetic acid filtrate to a viscous oil. Redissolve in DCM. Add TEA (3.0 equiv) followed by Boc2O (1.1 equiv). Stir for 4 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and Brine. Dry over Na2SO4.

-

Separation: Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Result: The cis-isomer (racemic) typically elutes after the trans-isomer due to hydrogen bonding interactions with the silica, though this must be empirically verified for your specific column conditions.

-

Core Protocol B: Divergent Functionalization

Once the N-Boc protected scaffold is in hand, it serves as a "Hub" for library generation. The C5-Hydroxyl group is particularly versatile for Mitsunobu inversions, allowing access to ether and amine derivatives with inverted stereochemistry.

Workflow Diagram: The Diversification Hub

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Detailed Protocol: Mitsunobu Etherification (Path B)

This reaction is critical for installing aromatic side chains at C5 while inverting the stereochemistry (e.g., converting cis to trans).

-

Setup: Dissolve N-Boc-Ethyl 5-hydroxypiperidine-3-carboxylate (1.0 equiv) and the desired Phenol/Alcohol (1.2 equiv) in anhydrous THF (0.2 M).

-

Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv). Stir until dissolved.

-

Azo Addition: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).

-

Critical Check: Solution should turn yellow/orange. If it turns colorless immediately, add more DIAD.

-

-

Reaction: Allow to warm to RT and stir overnight.

-